Tert-butyl 2-carbamoylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-carbamoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19N3O3 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-carbamoylpiperazine-1-carboxylate is 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 2-carbamoylpiperazine-1-carboxylate is a solid at room temperature . It has a molecular weight of 229.28 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Derivatives
“Tert-butyl 2-carbamoylpiperazine-1-carboxylate” can be used as a starting material for the synthesis of various derivatives. For instance, it has been used to synthesize ester and hydrazide derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound.
Structural Studies
This compound has been used in structural studies, particularly in X-ray diffraction studies . Understanding the crystal and molecular structure of a compound is crucial in many areas of research, including drug design and materials science.
Bioactive Compound Research
The piperazine moiety, which is part of the “Tert-butyl 2-carbamoylpiperazine-1-carboxylate” structure, plays an important role in various bioactive compounds . Therefore, this compound could potentially be used in the research and development of new bioactive compounds.
Protease Inhibitor Research
The piperazinoacetic acid motif, which can be derived from this compound, has been found in highly selective factor Xa trypsin-like protease inhibitors . This suggests potential applications in medical research, particularly in the development of new drugs.
Radiopharmaceutical Research
Functionalized piperazine derivatives, which can be synthesized from this compound, have been applied in radiopharmaceutical research . They have been used as starting materials for spiro-compounds, which are used for the mild introduction of fluorine-18 .
Peptide Linkage
The acetic acid-piperazine core, which can be derived from this compound, has been used for the linkage of biologically active peptides . This suggests potential applications in peptide and protein research, as well as in the development of peptide-based drugs.
Safety and Hazards
Tert-butyl 2-carbamoylpiperazine-1-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 2-carbamoylpiperazine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-carbamoylpiperazine-1-carboxylate Given the complexity of biological systems, it is likely that this compound influences multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 2-carbamoylpiperazine-1-carboxylate These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
The molecular and cellular effects of Tert-butyl 2-carbamoylpiperazine-1-carboxylate The compound’s effects will depend on its specific targets and mode of action, as well as the specific biological context in which it is used .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-carbamoylpiperazine-1-carboxylate can be influenced by a variety of environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and specific characteristics of the target cells or organisms .
properties
IUPAC Name |
tert-butyl 2-carbamoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICGPURAVJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-carbamoylpiperazine-1-carboxylate |
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